molecular formula C10H17ClO B14449062 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 76026-56-7

2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14449062
CAS No.: 76026-56-7
M. Wt: 188.69 g/mol
InChI Key: MCJNVGKDSQCXKX-UHFFFAOYSA-N
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Description

2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a chlorine atom and an oxygen bridge This compound is part of the 7-oxabicyclo[41

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The process may also involve the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.

    Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various functionalized derivatives.

Scientific Research Applications

2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane include other members of the 7-oxabicyclo[4.1.0]heptane family, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, such as the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

76026-56-7

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-(2-chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17ClO/c1-6-4-5-7(10(2,3)11)9-8(6)12-9/h6-9H,4-5H2,1-3H3

InChI Key

MCJNVGKDSQCXKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2C1O2)C(C)(C)Cl

Origin of Product

United States

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